molecular formula C21H16N2O8 B3707890 Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate

Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate

Cat. No.: B3707890
M. Wt: 424.4 g/mol
InChI Key: OQBSDYYGEQSJKM-UHFFFAOYSA-N
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Description

Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate is a complex organic compound that features a furan ring, a nitrophenyl group, and a benzene dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins, leading to modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

    Dimethylfuran: A simpler furan derivative used in organic synthesis.

    Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.

    Benzene dicarboxylates: Compounds with similar benzene dicarboxylate moieties but different substituents.

Uniqueness

Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate is unique due to its combination of a furan ring, a nitrophenyl group, and a benzene dicarboxylate moiety, which imparts distinct chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O8/c1-29-20(25)12-9-13(21(26)30-2)11-14(10-12)22-19(24)18-8-7-17(31-18)15-5-3-4-6-16(15)23(27)28/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBSDYYGEQSJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate
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Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate
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Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate
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Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate
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Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate

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